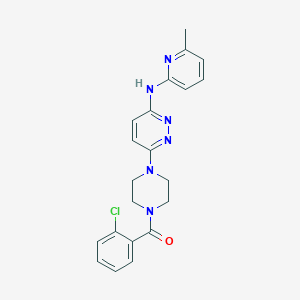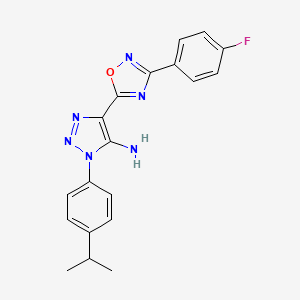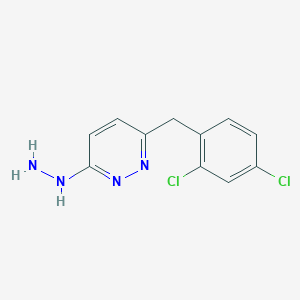
3-Chloro-4-(2,2-difluoroethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Chloro-4-(2,2-difluoroethoxy)aniline” is a chemical compound with the molecular weight of 207.61 . This compound is usually in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H8ClF2NO/c9-5-2-1-3-6 (12)8 (5)13-4-7 (10)11/h1-3,7H,4,12H2 . This code provides a detailed representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 207.61 .
Applications De Recherche Scientifique
Vibrational Analysis and Theoretical Studies
- Research indicates that derivatives of aniline, including compounds structurally similar to 3-Chloro-4-(2,2-difluoroethoxy)aniline, have been studied for their vibrational properties using techniques like Fourier Transform-Infrared and Fourier Transform-Raman. These studies have contributed to understanding the electron donating and withdrawing effects on aniline structures and have implications for nonlinear optical (NLO) materials (Revathi et al., 2017).
Synthesis Processes and Applications
- Aniline derivatives, including those related to this compound, have been involved in efficient synthesis processes. For example, a direct bis-ortho-chlorination of 4-(difluoromethoxy)aniline has been described, showcasing its application in the synthesis of complex compounds like BMS-665053, a potent receptor antagonist (Li et al., 2012).
Environmental Applications and Adsorption Studies
- Chloro derivatives of aniline, similar to this compound, are used in the production of dyes, pharmaceuticals, and agricultural agents. Research on these derivatives has explored their adsorption properties on halloysite adsorbents, demonstrating their potential in environmental applications such as wastewater treatment (Słomkiewicz et al., 2017).
Medicinal Chemistry and Pharmaceutical Synthesis
- In medicinal chemistry, aniline derivatives have been synthesized for potential applications in drug development. For example, the synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline from simpler compounds has been reported, illustrating the role of these derivatives in developing new pharmaceuticals (Qingwen, 2011).
Insecticide Development
- Aniline derivatives have also been used in the synthesis of insecticides. For instance, a process involving 3-chloro-4-[1,1,2-trifluoro2-(trifluoromethoxy)-ethoxy]aniline, a compound similar to this compound, has been utilized for producing insecticides like Novaluron, highlighting the role of these compounds in agricultural applications (Zi-qiang, 2008).
Safety and Hazards
The safety data sheet for a similar compound, 4-Chloroaniline, indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and avoid release to the environment .
Propriétés
IUPAC Name |
3-chloro-4-(2,2-difluoroethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF2NO/c9-6-3-5(12)1-2-7(6)13-4-8(10)11/h1-3,8H,4,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJMFEWPRHZXOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[(4-chlorophenyl)sulfonyl]-1-(4-methylbenzyl)-4-piperidinecarboxylate](/img/structure/B2635008.png)
![7,9-dimethyl-3-phenyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2635009.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2635012.png)
![N-[3-[2-acetyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2635013.png)
![5-[(4-Fluorobenzyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2635014.png)
![(4-phenylpiperazino)[1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2635016.png)



![N-(2,6-difluorobenzyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2635024.png)
![3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2635025.png)
![(Z)-methyl 2-(2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2635026.png)
